Fluoroacetyl fluoride

Descripción general

Descripción

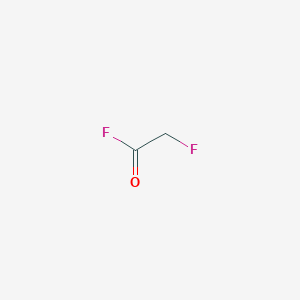

Fluoroacetyl fluoride is a compound with the molecular formula C2H2F2O . It has an average mass of 80.034 Da and a monoisotopic mass of 80.007370 Da . It’s also known by other names such as Acetyl fluoride, 2-fluoro-, Acetyl fluoride, fluoro-, and Fluoracetylfluorid .

Synthesis Analysis

This compound can be synthesized using various methods . One such method involves a reaction with sulfur tetrafluoride at 160 degrees Celsius for 5 hours .

Molecular Structure Analysis

This compound has two distinct sets of pure rotational transitions in the microwave region 8 to 36 kMc/sec . These have been identified as arising from two rotamers, one with the two fluorine atoms trans to one another and the other in which they are in the cis position .

Chemical Reactions Analysis

This compound can participate in various chemical reactions . Enzymes such as cytochrome P450, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems can catalyze these reactions .

Aplicaciones Científicas De Investigación

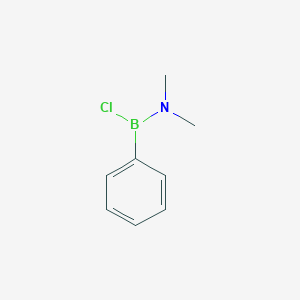

Fluoride Ion Complexation and Sensing : Organoboron compounds have been studied for fluoride ion complexation and sensing, highlighting the importance of fluoride in dental health and its potential use in the treatment of osteoporosis. The research emphasizes the need for improved analytical methods for detecting fluoride, especially in water, due to its potential adverse effects like dental or skeletal fluorosis (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010).

Rotational Isomerism in Fluoroacetyl Fluoride : A study of this compound revealed distinct sets of pure rotational transitions in the microwave region, identifying two rotamers of this compound. This analysis is significant for understanding the structural and molecular properties of this compound (Saegebarth & Wilson, 1967).

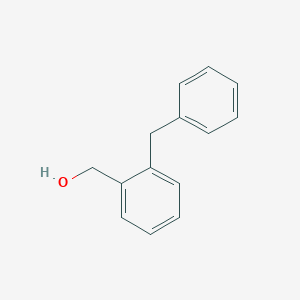

Dental Caries and Fluoride : The use of fluoride, including this compound, has been studied in relation to dental caries. Fluoride is known for its caries-preventive properties, but its systemic administration requires balancing its benefits against the risk of dental fluorosis. This paradigm shift in understanding fluoride's role in caries prevention has implications for public health dentistry (Fejerskov, 2004).

Enzymatic Synthesis of Fluorinated Compounds : Fluorinated compounds, like this compound, have applications in molecular imaging, pharmaceuticals, and materials science. The review discusses the progress in the enzymatic synthesis of these compounds, highlighting the effectiveness of fluorinase in forming the C-F bond and the potential for future research in this area (Cheng & Ma, 2021).

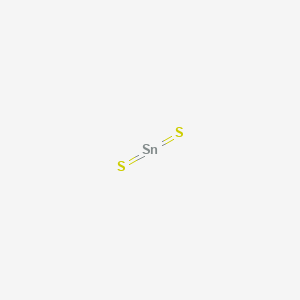

Fluoride Toxicity : Fluoride, including compounds like this compound, has attracted attention due to its potential toxicity at high concentrations. This review focuses on the molecular mechanisms of fluoride's action, emphasizing its interaction with cellular systems, oxidative stress, and gene modulation (Barbier, Arreola-Mendoza, & Del Razo, 2010).

Fluoride Anion Recognition and Sensing : The dual nature of fluoride, as both a beneficial and potentially harmful agent, has led to increased interest in fluoride anion recognition and sensing. This research outlines various approaches to achieve fluoride binding, particularly in water and other protic solvents (Cametti & Rissanen, 2009).

Direcciones Futuras

Fluorinated compounds, like Fluoroacetyl fluoride, are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Propiedades

IUPAC Name |

2-fluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGXUEOAYSYXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164784 | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1514-42-7 | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

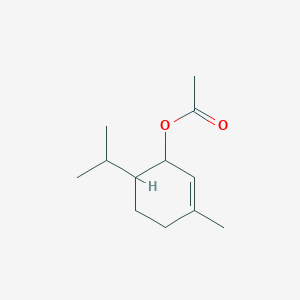

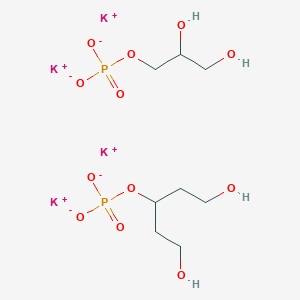

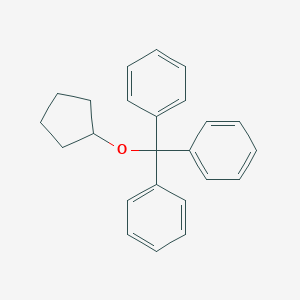

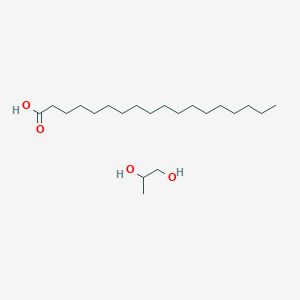

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)

![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)

![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)